For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 5-(4-Bromophenyl)cyclohexane-1,3-dione
Introduction
5-(4-Bromophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a structural motif found in a variety of biologically active compounds. The cyclohexane-1,3-dione skeleton is a key feature in a class of natural and synthetic compounds, including some herbicides and drugs that inhibit enzymes like 4-hydroxyphenylpyruvate deoxygenase.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer agents and tyrosine kinase inhibitors.[2][3] The presence of the 4-bromophenyl substituent can significantly influence the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 5-(4-Bromophenyl)cyclohexane-1,3-dione.
Chemical and Physical Properties
The fundamental chemical and physical properties of 5-(4-Bromophenyl)cyclohexane-1,3-dione are summarized below. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Citation(s) |
| IUPAC Name | 5-(4-bromophenyl)cyclohexane-1,3-dione | [4] |
| CAS Number | 239132-48-0 | [4][5][6] |
| Molecular Formula | C₁₂H₁₁BrO₂ | [4][5][7] |
| Molecular Weight | 267.12 g/mol | [4][5][7] |
| Monoisotopic Mass | 265.99424 Da | [4] |
| Physical Form | Solid | |
| pKa (Predicted) | 4.84 ± 0.20 | [7] |
| XLogP3-AA (Predicted) | 2.1 | [4] |
| Topological Polar Surface Area | 34.1 Ų | [4] |
| Complexity | 251 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synonyms: 5-(4-BROMO-PHENYL)-CYCLOHEXANE-1,3-DIONE, 5-(4-bromophenyl)-1,3-Cyclohexanedione.[4][6]
Spectroscopic Data
| Spectroscopy | Predicted/Typical Chemical Shifts and Features |
| ¹H NMR | - Aromatic Protons (C₆H₄Br): Two doublets in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclohexane Protons (CH, CH₂): A series of multiplets between δ 2.0-3.5 ppm. The proton at C5 (methine) would likely be a multiplet around δ 3.0-3.5 ppm. The methylene protons at C2, C4, and C6 would appear as complex multiplets. - Enolic Proton (if present): A broad singlet at a downfield chemical shift (δ > 10 ppm) if the compound exists in its enol tautomeric form in the NMR solvent. |
| ¹³C NMR | - Carbonyl Carbons (C=O): Resonances in the range of δ 190-210 ppm.[8] - Aromatic Carbons (C₆H₄Br): Signals between δ 115-145 ppm. The carbon attached to bromine (C-Br) would be in the lower end of this range (around δ 120-125 ppm), while the ipso-carbon (attached to the cyclohexane ring) would be around δ 140-145 ppm.[8] - Cyclohexane Carbons (CH, CH₂): Aliphatic carbons would appear in the range of δ 20-50 ppm.[8] |
| IR Spectroscopy | - C=O Stretch: Strong absorption band around 1700-1730 cm⁻¹ for the ketone groups. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 266 and 268, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of Br (M-79/81), loss of CO, and fragmentation of the cyclohexane ring. |
Experimental Protocols
Generalized Synthesis via Michael Addition
The synthesis of 5-aryl-cyclohexane-1,3-diones is commonly achieved through a Michael addition reaction.[9][10] This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione, a plausible method would involve the reaction of a malonic ester with 4-bromochalcone or a similar α,β-unsaturated ketone, followed by cyclization, hydrolysis, and decarboxylation. A more direct approach involves the reaction of an enolate with an appropriate acceptor.[11]
Reaction Scheme:
4-Bromobenzaldehyde + Malonic Ester → (Intermediate) + Acetoacetic Ester → 5-(4-Bromophenyl)cyclohexane-1,3-dione[12]
Detailed Methodology (Hypothetical Protocol):
-
Preparation of the Michael Acceptor: An α,β-unsaturated ketone is prepared via an Aldol condensation between 4-bromobenzaldehyde and acetone, yielding 4-(4-bromophenyl)but-3-en-2-one.
-
Michael Addition: Diethyl malonate is deprotonated using a base such as sodium ethoxide in ethanol to form the enolate.
-
The Michael acceptor, 4-(4-bromophenyl)but-3-en-2-one, is added to the solution of the diethyl malonate enolate. The mixture is refluxed to facilitate the conjugate addition.
-
Intramolecular Cyclization (Dieckmann Condensation): After the Michael addition is complete, a stronger base (e.g., sodium ethoxide) is used to promote an intramolecular Dieckmann condensation of the resulting intermediate to form the cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation to yield the final product, 5-(4-Bromophenyl)cyclohexane-1,3-dione.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure compound.
-
Characterization: The structure of the purified product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Generalized workflow for the synthesis of 5-(4-Bromophenyl)cyclohexane-1,3-dione.
Biological Activity and Potential Applications
The cyclohexane-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. While specific studies on 5-(4-Bromophenyl)cyclohexane-1,3-dione are limited, the activities of related analogues provide insights into its potential applications.
-
Herbicidal Activity: Many 5-substituted cyclohexane-1,3-dione derivatives are known to exhibit potent herbicidal properties.[13] They often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[1]
-
Anticancer Activity: Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated as potential anticancer agents.[14] Some have shown cytotoxic effects against various cancer cell lines.[2] A recent study reported that a series of cyclohexane-1,3-dione derivatives showed promising anticancer activity against human breast adenocarcinoma cell lines.[14]
-
Enzyme Inhibition: The dione moiety is a key feature for the inhibition of several enzyme classes.[2] For instance, derivatives of cyclohexane-1,3-dione have been developed as potent inhibitors of tyrosine kinases, such as c-Met, which are important targets in cancer therapy.[2][3] The ability of the 1,3-dione system to chelate metal ions is also a mechanism for enzyme inhibition, as seen with HPPD inhibitors.[1]
-
Antimicrobial Activity: Some cyclohexane-1,3-dione derivatives and their metal complexes have been screened for antibacterial activity against various bacterial strains, including E. coli and S. aureus, showing mild to moderate activity.[1][15]
The 4-bromophenyl group can enhance biological activity through several mechanisms, including increasing lipophilicity (which can improve cell membrane permeability) and participating in halogen bonding with biological targets.
Caption: Potential biological activities and mechanisms for 5-(4-Bromophenyl)cyclohexane-1,3-dione.
Safety Information
Safety data for 5-(4-Bromophenyl)cyclohexane-1,3-dione is not extensively documented. As with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-(4-Bromophenyl)cyclohexane-1,3-dione is a compound with a chemically interesting and biologically relevant scaffold. While specific experimental data on its properties and activities are sparse, the known chemistry and biology of related cyclohexane-1,3-dione derivatives suggest its potential as a lead compound in the development of new herbicides, anticancer agents, or other therapeutic enzyme inhibitors. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and agrochemicals.
References
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- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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